

L-AP4 Monohydrate: A Technical Guide for Neuroscientists

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Compound of Interest

Compound Name: L-AP4 monohydrate

Cat. No.: B8143659

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **L-AP4 monohydrate**, a key research tool in the field of neuroscience. This document details its core properties, mechanism of action, and established experimental protocols, serving as a vital resource for professionals in research and drug development.

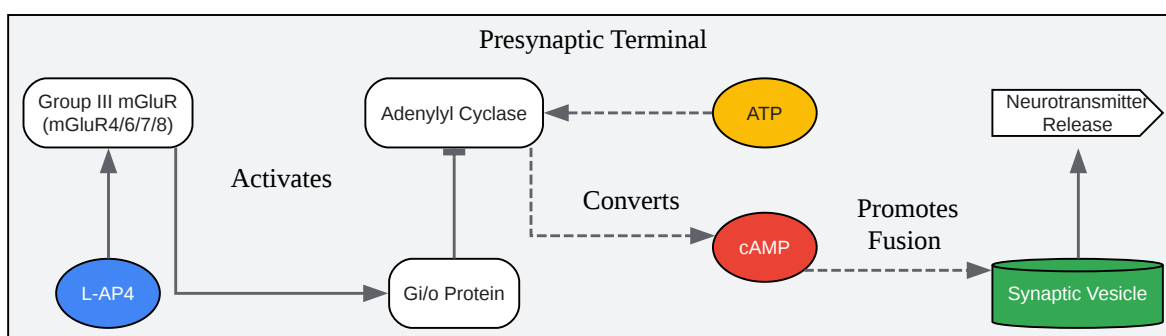
Core Properties of L-AP4 Monohydrate

L-AP4 monohydrate, a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), is a crucial compound for investigating the roles of these receptors in synaptic transmission and neuronal excitability. Its precise chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	2247534-79-6	[1][2]
Molecular Formula	C4H12NO6P	
Molecular Weight	201.11 g/mol	
Synonyms	L-(+)-2-Amino-4-phosphonobutyric acid monohydrate, L-APB monohydrate	

Mechanism of Action: Signaling Pathways

L-AP4 selectively activates group III metabotropic glutamate receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8.[3] These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by L-AP4, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors, ultimately resulting in the inhibition of neurotransmitter release at the presynaptic terminal.



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L-AP4 Signaling Pathway

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Acute Brain Slices

This protocol details the methodology for recording synaptic currents in acute brain slices to investigate the effects of L-AP4 on synaptic transmission.

1. Solutions:

- Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution should be bubbled with carbogen (95% O₂/5% CO₂) and have an osmolarity of ~290 mOsm.

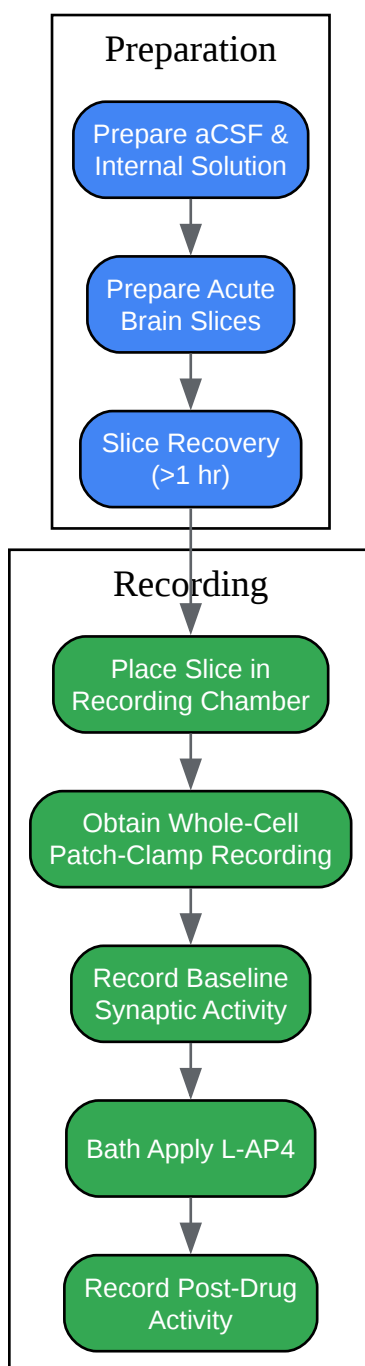
- Internal Solution (for voltage-clamp, in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH should be adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.

2. Brain Slice Preparation:

- Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated aCSF.
- Rapidly dissect the brain and mount it on a vibratome stage.
- Cut coronal or sagittal slices (e.g., 300 μ m thick) in ice-cold, oxygenated aCSF.
- Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

3. Electrophysiological Recording:

- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
- Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 M Ω when filled with internal solution.
- Approach a neuron and form a gigaohm seal.
- Rupture the membrane to achieve the whole-cell configuration.
- Record baseline synaptic activity.
- Bath-apply L-AP4 at the desired concentration (e.g., 10-100 μ M) and record the changes in synaptic currents.



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Electrophysiology Workflow

In Vivo Behavioral Assessment: Morris Water Maze

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents. This protocol can be adapted to investigate the effects of L-AP4 on cognitive

function.

1. Apparatus:

- A circular pool (e.g., 120 cm in diameter for mice, 180 cm for rats) filled with water made opaque with non-toxic paint.
- Water temperature should be maintained at 20-22°C.
- A hidden escape platform (e.g., 10 cm in diameter) submerged 1-2 cm below the water surface.
- A video tracking system to record the animal's swim path and latency to find the platform.

2. Experimental Procedure:

- Habituation (Day 1): Allow the animal to swim freely in the pool for 60 seconds without the platform. Then, guide the animal to a visible platform for 30 seconds.
- Acquisition Training (Days 2-5):
 - Conduct 4 trials per day.
 - For each trial, gently place the animal into the water facing the wall at one of four quasi-random start locations (North, South, East, West).
 - Allow the animal to search for the hidden platform for a maximum of 60 seconds.
 - If the animal finds the platform, allow it to remain there for 15-30 seconds.
 - If the animal does not find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 30 seconds.
 - The inter-trial interval should be consistent (e.g., 10-15 minutes).
- Probe Trial (Day 6):
 - Remove the escape platform from the pool.

- Allow the animal to swim freely for 60 seconds.
- Record the time spent in the target quadrant (where the platform was previously located) as a measure of spatial memory.

L-AP4 or a vehicle control can be administered systemically or directly into the brain via cannulae at a predetermined time before the training or probe trials to assess its effects on learning and memory.

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